molecular formula C14H14Se2 B073572 Dibenzyl diselenide CAS No. 1482-82-2

Dibenzyl diselenide

Cat. No.: B073572
CAS No.: 1482-82-2
M. Wt: 340.2 g/mol
InChI Key: HYAVEDMFTNAZQE-UHFFFAOYSA-N
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Description

Dibenzyl diselenide is an organoselenium compound with the molecular formula C14H14Se2. It is characterized by the presence of two benzyl groups attached to a diselenide linkage.

Mechanism of Action

Target of Action

Dibenzyl diselenide is a type of organoselenium compound . It has been reported to induce extracellular cysteine accumulation in murine macrophage RAW 264.7 cells and in differentiated human THP-1 monocytes . This suggests that its primary targets could be these cell types, particularly their cysteine-related metabolic pathways.

Mode of Action

It has been suggested that it may interact with its targets through redox signaling effects . These effects are accompanied by the down-regulation of the nuclear factor-κB (NF-κB), a transcription factor involved in pro-apoptotic pathways activated by reactive oxygen species (ROS) .

Biochemical Pathways

This compound likely affects the biochemical pathways related to cysteine metabolism and redox signaling . By inducing extracellular cysteine accumulation, it could influence the synthesis of proteins and other biomolecules that contain this amino acid. The down-regulation of NF-κB suggests that it may also impact the pathways leading to apoptosis, particularly those activated by ROS .

Pharmacokinetics

It is known to be used as a source of the phse unit in organic synthesis This suggests that it may be metabolized to release this unit, which could then be incorporated into various biomolecules

Result of Action

The result of this compound’s action is likely multifaceted due to its potential effects on multiple biochemical pathways. Its induction of extracellular cysteine accumulation could lead to changes in protein synthesis and other metabolic processes . Its down-regulation of NF-κB could result in increased apoptosis, particularly in response to ROS .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Dibenzyl diselenide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • Diphenyl diselenide
  • Diallyl diselenide
  • Bis[3,5-bis(trifluoromethyl)phenyl] diselenide

Comparison: Dibenzyl diselenide is unique due to its specific structure and the presence of benzyl groups, which confer distinct chemical reactivity and biological activity. Compared to diphenyl diselenide, this compound has different solubility and reactivity profiles, making it suitable for different applications. Diallyl diselenide, on the other hand, is more commonly studied for its anticancer properties .

Properties

IUPAC Name

(benzyldiselanyl)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Se2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAVEDMFTNAZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Se][Se]CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163934
Record name Dibenzyl diselenide
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Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482-82-2
Record name Dibenzyl diselenide
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Record name Dibenzyl diselenide
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Record name Dibenzyl diselenide
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Record name (benzyldiselanyl)methylbenzene
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Synthesis routes and methods

Procedure details

About 12.6 grams (0.1 moles) benzylchloride is now added by dropwise addition over a period of 15 minutes to the magnesium diselenide reagent. In about 5 to 10 minutes after the mixture of these materials, the reddish brown color of the solution appears discharged. This solution is diluted further by the addition of 200 milliliters water and the addition of 10 milliliters concentrated hydrochloric acid. Upon cooling of this solution, the solids contained within the flask are collected by filtration and recrystallized from ethanol. Yield: 14 grams of yellow crystals (m. p. 94° C). Infrared spectral analysis of this material confirms that it is dibenzyl diselenide.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Customer
Q & A

A: [] Dibenzyl diselenide exhibits its coke-inhibiting properties during the thermal cracking of jet fuel. At high temperatures, it reacts with iron on the reactor surface to form thermally stable M2Se. This species hinders the formation of filamentous coke, consequently reducing the deposition of amorphous and hydrogen-rich adsorptive cokes.

A: [] Yes, this compound, along with other arylselenium compounds like benzeneselenol and diphenyl diselenide, can induce the accumulation of extracellular cysteine in murine macrophage RAW 264.7 cells and differentiated human THP-1 monocytes. This process is dependent on cystine and glucose and appears to involve the cystine/glutamate antiporter (Xc- transporter). Additionally, these compounds, including this compound, can induce the expression of cellular thioredoxin reductase (TrxR), particularly on the cell surface.

ANone: this compound has the molecular formula C14H14Se2 and a molecular weight of 338.22 g/mol.

A: [, , ] Researchers utilize various spectroscopic techniques, including 1H NMR, 13C NMR, 77Se NMR, IR spectroscopy, and mass spectrometry, to characterize this compound and elucidate its structure and properties.

A: [] Yes, researchers have successfully incorporated this compound into block copolymer micelles of polystyrene-b-poly(acrylic acid) (PS-b-PAA). This encapsulation enhances its stability in aqueous environments and allows for applications requiring water solubility.

A: [] this compound acts as a starting material in the synthesis of trifluoromethaneselenenyl chloride. It reacts with trifluoromethyl iodide in the presence of sodium hydroxymethanesulfinate to form benzyl trifluoromethyl selenide. Subsequent cleavage of the benzyl-selenium bond with sulfuryl chloride yields the desired trifluoromethaneselenenyl chloride.

A: While the provided research papers do not delve deeply into computational studies of this compound, DFT calculations were employed to understand the structural changes induced by X-ray irradiation and support the identification of BnSeSe• radical species. [] Further computational investigations could be valuable for exploring its reactivity, electronic properties, and potential applications.

A: [] Incorporating this compound into block copolymer micelles of polystyrene-b-poly(acrylic acid) (PS-b-PAA) improves its stability and provides water solubility. This approach could be beneficial for applications requiring aqueous formulations of the compound.

A: [] Researchers use radiolabeling techniques with 14C-labeled this compound and subsequent analysis of urine and fecal samples to understand its metabolic fate in rats. Atomic absorption spectrophotometry (AAS) is also utilized to measure selenium content in these samples.

A: [] Yes, hydrogen donors like tetralin and tetralone have been investigated as alternatives to this compound for coking inhibition. While this compound achieves a coking inhibition ratio of 56.3% at 300×10-6 mass fraction, tetralin/tetralone mixtures reach 53.5% inhibition at a 3% molar fraction. The choice between these alternatives would depend on the specific application and desired performance characteristics.

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